Vismodégib
Vue d'ensemble
Description
Vismodégib : est un inhibiteur spécifique de la voie de signalisation Hedgehog . Il a obtenu l'approbation de la Food and Drug Administration (FDA) des États-Unis le 30 janvier 2012, ce qui en fait le premier agent ciblant cette voie à recevoir une telle approbation . Sa structure chimique est représentée par la formule suivante :
Vismodegib (GDC-0449)
Mécanisme D'action
Target of Action
Vismodegib primarily targets the Hedgehog (Hh) signaling pathway , a critical pathway involved in cell growth, differentiation, apoptosis, and self-renewal . The key target within this pathway is the transmembrane protein Smoothened Homologue (SMO) . This protein plays a crucial role in the activation and nuclear translocation of several factors involved in the Hh signaling pathway .
Mode of Action
Vismodegib acts as a cyclopamine-competitive antagonist of the SMO receptor, which is part of the Hh signaling pathway . By binding to and inhibiting SMO, vismodegib prevents the activation of the Hh pathway . This inhibition causes the transcription factors GLI1 and GLI2 to remain inactive, which in turn prevents the expression of tumor mediating genes within the Hh pathway .
Biochemical Pathways
The Hh signaling pathway plays an important role in the development of organs and tissues during embryogenesis . After this developmental stage, the Hh signaling pathway is silenced in all cells and tissues, except for hair, skin, and stem cells . Dysregulated or aberrant hh signaling has been associated with basal cell carcinoma pathogenesis . By inhibiting the Hh pathway, vismodegib can halt the uncontrolled proliferation seen in these cancers .
Pharmacokinetics
Vismodegib displays unique pharmacokinetic characteristics, including saturable plasma protein binding to alpha-1 acid glycoprotein (AAG) and apparent time-dependent bioavailability . This leads to non-linear pharmacokinetics with dose and time, significantly faster time to steady-state, and lower than predicted accumulation . Vismodegib oral absorption declines with both dose and dosing frequency; the concentration gradient driving vismodegib oral absorption declines with multiple doses, leading to a 32% decrease in vismodegib fa from first dose to steady-state .
Result of Action
The molecular and cellular effects of vismodegib’s action are primarily seen in its anti-tumor activity in basal-cell carcinoma . By inhibiting the Hh pathway, vismodegib can halt the uncontrolled proliferation seen in these cancers . This helps stop or slow the spread of cancer cells and may help shrink tumors .
Action Environment
The action of vismodegib can be influenced by various environmental factors. For instance, the bioavailability of vismodegib can be affected by the pH-dependent solubility of the drug . Additionally, the efficacy of vismodegib can be influenced by the presence of other drugs that induce or inhibit CYP enzymes, which are involved in the metabolism of vismodegib .
Applications De Recherche Scientifique
Vismodegib’s applications extend beyond BCC treatment:
Chemistry: It serves as a valuable tool for studying Hedgehog signaling pathways.
Biology: Researchers explore its effects on cellular processes and gene expression.
Medicine: Beyond BCC, it’s investigated for other cancers and developmental disorders.
Industry: Its potential in drug discovery and personalized medicine is an active area of research.
Analyse Biochimique
Biochemical Properties
Vismodegib interacts with the transmembrane protein smoothened homologue (SMO), a key component of the Hedgehog signaling pathway . By binding to and inhibiting SMO, Vismodegib prevents the activation of this pathway, which is crucial for cell growth and differentiation .
Cellular Effects
Vismodegib has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the Hedgehog signaling pathway, impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it has anti-tumor activity in basal-cell carcinoma .
Molecular Mechanism
Vismodegib exerts its effects at the molecular level by binding to SMO and inhibiting the activation of downstream Hedgehog target genes . This prevents the expression of tumor mediating genes within the Hedgehog pathway .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Vismodegib has shown a unique non-linear pharmacokinetic profile with dose and time, significantly faster time to steady-state and lower than predicted accumulation . It also displays unique characteristics including saturable plasma protein binding to alpha-1 acid glycoprotein (AAG) and apparent time-dependent bioavailability .
Dosage Effects in Animal Models
In animal models, the effects of Vismodegib vary with different dosages . It has been found to be embryotoxic, fetotoxic, and teratogenic . The safety of Vismodegib was assessed in a phase 1 study in patients with solid tumors refractory to current therapies .
Metabolic Pathways
The metabolic pathways of Vismodegib in humans include oxidation, glucuronidation, and pyridine ring cleavage . The two most abundant oxidative metabolites recovered in feces are produced in vitro by recombinant CYP2C9 and CYP3A4/5 .
Transport and Distribution
Vismodegib is mainly eliminated through feces after oral administration in healthy volunteers . Its oral absorption declines with both dose and dosing frequency; the concentration gradient driving Vismodegib oral absorption declines with multiple doses .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cell membrane where it interacts with the transmembrane protein SMO .
Méthodes De Préparation
Voies de synthèse:: Le Vismodégib peut être synthétisé en utilisant diverses voies. Une approche synthétique courante implique la condensation de matières premières appropriées pour former la structure de base. Les conditions réactionnelles détaillées et les intermédiaires dépassent la portée de cet article, mais les chercheurs ont exploré plusieurs stratégies synthétiques.
Production industrielle:: La production industrielle du this compound implique généralement une synthèse à grande échelle en utilisant des protocoles optimisés. Ces méthodes garantissent une pureté et un rendement élevés pour les applications pharmaceutiques.
Analyse Des Réactions Chimiques
Réactivité:: Le Vismodégib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactions notables comprennent :
Oxydation : Des transformations oxydatives peuvent se produire à des groupes fonctionnels spécifiques.
Réduction : Les réactions de réduction peuvent modifier certaines entités.
Substitution : Les substituants peuvent être remplacés dans des conditions appropriées.
Oxydation : Des agents oxydants tels que les peracides (par exemple, mCPBA) ou les oxydants à base de métal.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) avec un catalyseur.
Substitution : Réactions de substitution nucléophile utilisant des groupes partant appropriés.
Principaux produits:: Les produits spécifiques formés au cours de ces réactions dépendent des conditions réactionnelles et des matières premières. Les chercheurs ont rapporté divers dérivés et analogues du this compound.
4. Applications de la recherche scientifique
Les applications du this compound s'étendent au-delà du traitement du BCC :
Chimie : Il sert d'outil précieux pour l'étude des voies de signalisation Hedgehog.
Biologie : Les chercheurs explorent ses effets sur les processus cellulaires et l'expression des gènes.
Médecine : Au-delà du BCC, il est étudié pour d'autres cancers et troubles du développement.
Industrie : Son potentiel dans la découverte de médicaments et la médecine personnalisée est un domaine de recherche actif.
5. Mécanisme d'action
Le this compound cible le récepteur Smoothened (SMO) au sein de la voie Hedgehog. En inhibant SMO, il empêche l'activation des facteurs de transcription GLI1 et GLI2. Cette perturbation bloque la signalisation Hedgehog, essentielle à la croissance et à la différenciation cellulaires.
Comparaison Avec Des Composés Similaires
Le caractère unique du Vismodégib réside dans sa spécificité pour la voie Hedgehog. D'autres composés apparentés comprennent :
Cyclopamine : Un alcaloïde naturel aux effets similaires.
Sonidegib (LDE225) : Un autre inhibiteur de Hedgehog approuvé par la FDA.
Taladegib (LY2940680) : Composé expérimental ciblant SMO.
Propriétés
IUPAC Name |
2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQMGSKTAYIVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236689 | |
Record name | Vismodegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, solubility is pH dependent wtih 0.1 mg/mL at pH 7 and 0.99 mg/mL at pH 11 | |
Record name | Vismodegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vismodegib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mutations of the Hedgehog pathway may results in uncontrolled proliferation of skin basal cells. Vismodegib binds to and inhibits the transmembrane protein Smoothened homologue (SMO) to inhibit the Hedgehog signalling pathway., Vismodegib is an inhibitor of the Hedgehog pathway. Vismodegib binds to and inhibits Smoothened, a transmembrane protein involved in Hedgehog signal transduction., Recent evidence from in vitro and in vivo studies has demonstrated that aberrant reactivation of the Sonic Hedgehog (SHH) signaling pathway regulates genes that promote cellular proliferation in various human cancer stem cells (CSCs). Therefore, the chemotherapeutic agents that inhibit activation of Gli transcription factors have emerged as promising novel therapeutic drugs for pancreatic cancer. GDC-0449 (Vismodegib), orally administrable molecule belonging to the 2-arylpyridine class, inhibits SHH signaling pathway by blocking the activities of Smoothened. The objectives of this study were to examine the molecular mechanisms by which GDC-0449 regulates human pancreatic CSC characteristics in vitro. GDC-0499 inhibited cell viability and induced apoptosis in three pancreatic cancer cell lines and pancreatic CSCs. This inhibitor also suppressed cell viability, Gli-DNA binding and transcriptional activities, and induced apoptosis through caspase-3 activation and PARP cleavage in pancreatic CSCs. GDC-0449-induced apoptosis in CSCs showed increased Fas expression and decreased expression of PDGFRa. Furthermore, Bcl-2 was down-regulated whereas TRAIL-R1/DR4 and TRAIL-R2/DR5 expression was increased following the treatment of CSCs with GDC-0449. Suppression of both Gli1 plus Gli2 by shRNA mimicked the changes in cell viability, spheroid formation, apoptosis and gene expression observed in GDC-0449-treated pancreatic CSCs. Thus, activated Gli genes repress DRs and Fas expressions, up-regulate the expressions of Bcl-2 and PDGFRa and facilitate cell survival. These data suggest that GDC-0499 can be used for the management of pancreatic cancer by targeting pancreatic CSCs., Hedgehog (Hh) signaling is involved in the pathogenesis of liver fibrosis. It has been previously shown that Hh-inhibitor cyclopamine (CYA) can reduce liver fibrosis in rats. However, CYA is not stable in vivo, which limits its clinical application. This study compares the antifibrotic potential of two known Hh antagonists, vismodegib (GDC-0449, abbreviated to GDC) and CYA. GDC is a synthetic molecule presently in clinical cancer trials and has been reported to be safe and efficacious. These drugs attenuated early liver fibrosis in common bile duct ligated rats, improved liver function, and prevented hepatic stellate cell (HSC) activation, thereby suppressing epithelial to mesenchymal transition (EMT). While both CYA and GDC increased the number of proliferating cell nuclear antigen positive liver cells in vivo, only CYA increased Caspase-3 expression in HSCs in rat livers, suggesting that while GDC and CYA effectively attenuate early liver fibrosis, their hepatoprotective effects may be mediated through different modes of action. Thus, GDC has the potential to serve as a new therapeutic agent for treating early liver fibrosis. | |
Record name | Vismodegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vismodegib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline | |
CAS No. |
879085-55-9 | |
Record name | Vismodegib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879085-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vismodegib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879085559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vismodegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vismodegib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vismodegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl) benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VISMODEGIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X868M3DS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vismodegib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.